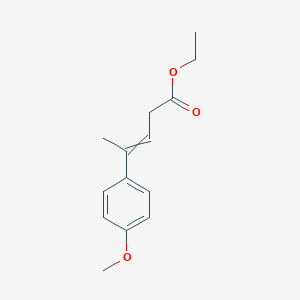
Ethyl 4-(4-methoxyphenyl)pent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methoxyphenyl)pent-3-enoate is an organic compound with the molecular formula C14H18O3. It is an ester derivative of pentenoic acid, featuring a methoxyphenyl group attached to the pent-3-enoate moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methoxyphenyl)pent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-methoxyphenyl)pent-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-4-methoxyphenylpent-3-enoate is reacted with ethyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired ester under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The esterification process is typically carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of advanced catalysts and automated systems ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-methoxyphenyl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)pent-3-enoic acid, 4-(4-methoxyphenyl)pent-3-en-2-one.
Reduction: 4-(4-methoxyphenyl)pent-3-en-1-ol, 4-(4-methoxyphenyl)pentane.
Substitution: 4-(4-hydroxyphenyl)pent-3-enoate, 4-(4-aminophenyl)pent-3-enoate.
Applications De Recherche Scientifique
Ethyl 4-(4-methoxyphenyl)pent-3-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its ester functionality makes it a versatile intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it valuable in the formulation of various industrial products.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-methoxyphenyl)pent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular membranes can influence cell signaling pathways, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-methoxyphenyl)pent-3-enoate can be compared with other similar compounds, such as:
Ethyl 4-pentenoate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
4-(4-methoxyphenyl)pent-3-enoic acid: The carboxylic acid form of the compound, which has different chemical reactivity and biological activity.
The presence of the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
654640-39-8 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 4-(4-methoxyphenyl)pent-3-enoate |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(15)10-5-11(2)12-6-8-13(16-3)9-7-12/h5-9H,4,10H2,1-3H3 |
Clé InChI |
FTKQTFTWWVHBKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC=C(C)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)

![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)
![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)
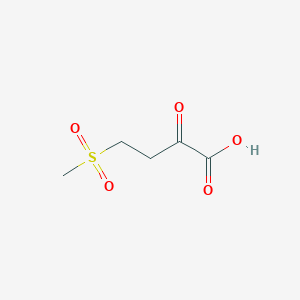
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)

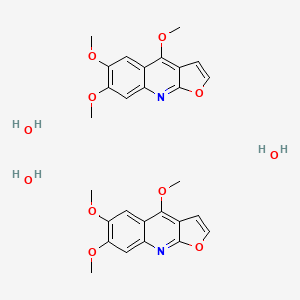
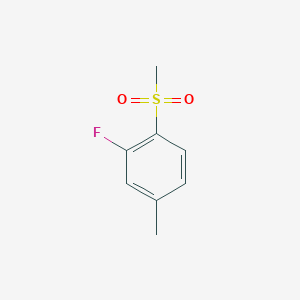
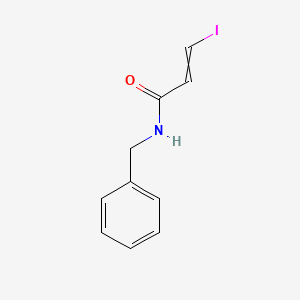
![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)
![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)
